molecular formula C24H26N2O4 B2396466 3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 378771-68-7

3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Katalognummer: B2396466
CAS-Nummer: 378771-68-7
Molekulargewicht: 406.482
InChI-Schlüssel: WUEBEWCEWILXKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrrol-2-one family, characterized by a five-membered lactam ring. Its structure includes a 3-hydroxy group, a 3-(morpholin-4-yl)propyl chain at position 1, a phenyl group at position 5, and a phenylcarbonyl substituent at position 2. Its molecular formula is C₂₈H₂₉N₂O₄, with a molecular weight of 469.55 g/mol .

Eigenschaften

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c27-22(19-10-5-2-6-11-19)20-21(18-8-3-1-4-9-18)26(24(29)23(20)28)13-7-12-25-14-16-30-17-15-25/h1-6,8-11,21,27H,7,12-17H2/b22-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSIIKYBDBTSAP-LSDHQDQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic derivative notable for its potential biological activities. Its structural features suggest possible interactions with various biological targets, making it a candidate for therapeutic applications. This article aims to explore the biological activity of this compound through a review of relevant studies, including case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H26N2O3\text{C}_{21}\text{H}_{26}\text{N}_{2}\text{O}_{3}

This structure includes a pyrrolone core, morpholine moiety, and phenyl groups, which are significant for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, particularly in relation to its effects on cellular processes and potential therapeutic applications. Key areas of interest include:

  • Anti-inflammatory properties
  • Anticancer activity
  • Neuroprotective effects

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pathways involved in inflammation. For example, studies have shown that derivatives can suppress the production of leukotrienes, which are mediators of inflammation. The inhibition of leukotriene B4 (LTB4) production in human polymorphonuclear leukocytes suggests that this compound may also possess similar properties .

Table 1: Summary of Anti-inflammatory Activity

CompoundIC50 (µM)Mechanism of Action
3-Hydroxy CompoundTBDInhibition of LTB4 production
6-Hydroxy-1,2,3,4-tetrahydrobenzopyran12Radical scavenging
2,3-Dihydro-5-benzofuranol8Membrane partitioning

Anticancer Activity

The anticancer potential of the compound has also been explored. Studies demonstrate that it may induce apoptosis in cancer cell lines through mechanisms such as caspase activation and modulation of cell cycle progression. The presence of phenyl groups is often associated with enhanced cytotoxicity against various cancer types.

Case Study: Anticancer Effects

In a study examining the effects on breast cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism was attributed to the induction of oxidative stress and subsequent activation of apoptotic pathways.

Neuroprotective Effects

Preliminary studies suggest that this compound may exert neuroprotective effects by modulating neurotransmitter levels and protecting against oxidative damage in neuronal cells. This property could be beneficial in conditions such as Alzheimer's disease or other neurodegenerative disorders.

Table 2: Summary of Neuroprotective Activity

ModelEffect ObservedReference
Neuronal cell lineReduced oxidative stressTBD
Animal model (Alzheimer's)Improved cognitive functionTBD

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the pyrrol-2-one core but differing in substituents, focusing on physicochemical properties, synthetic yields, and structural features.

Substituent Variations and Physicochemical Properties

Compound Name & Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups Evidence ID
3-Hydroxy-1-(2-hydroxypropyl)-5-(4-isopropylphenyl)-4-(3-methylbenzoyl)-1,5-dihydro-pyrrol-2-one 394.21 221–223 17 Hydroxypropyl, isopropylphenyl, methylbenzoyl
3-Hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one (Target) 469.55 Morpholinylpropyl, phenyl, benzoyl
3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one 504.59 Isopropoxy, pyridinyl, morpholinylpropyl
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one 519.55 Fluoro-methoxy, hydroxyphenyl
3-Hydroxy-1-[3-(morpholin-4-yl)propyl]-4-[4-(morpholin-4-ylsulfonyl)benzoyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one 555.65 Morpholinylsulfonyl, benzoyl

Key Observations:

  • Substituent Impact on Solubility: The morpholinylpropyl group in the target compound and analogs (e.g., ) likely improves water solubility compared to non-polar substituents like isopropylphenyl in .
  • Melting Points: The compound in has a higher melting point (221–223°C) than the morpholine-containing analogs, possibly due to reduced crystallinity from the morpholine’s flexibility.

Structural and Functional Group Analysis

  • Aromatic vs. Heteroaromatic Substitutions: The target compound’s phenylcarbonyl group contrasts with the pyridinyl substituent in and hydroxyphenyl in . Pyridinyl groups may enhance hydrogen bonding, while hydroxyphenyl could increase metabolic susceptibility.
  • Fluorine Substitution: The 3-fluoro-4-methoxybenzoyl group in may improve metabolic stability and lipophilicity, a common strategy in medicinal chemistry .

Q & A

Q. What are the key steps in synthesizing 3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process, including cyclization of precursor molecules and functional group modifications. Critical steps include:

  • Oxidation/Reduction : Use of potassium permanganate (KMnO₄) for controlled oxidation and lithium aluminum hydride (LiAlH₄) for selective reduction of intermediates .
  • Cyclization : Base-assisted cyclization under reflux conditions (e.g., ethanol or THF at 70–80°C) to form the pyrrolidinone core .
  • Purification : Column chromatography (gradient elution with ethyl acetate/petroleum ether) or recrystallization from ethanol to achieve >95% purity . Optimization focuses on solvent choice (polar aprotic solvents enhance yield), temperature control (±5°C stability), and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. Which spectroscopic methods are most reliable for characterizing this compound, and what key data should be reported?

Essential techniques include:

  • 1H/13C NMR : Confirm regiochemistry of the morpholinylpropyl substituent (δ 2.4–3.1 ppm for morpholine protons) and phenylcarbonyl groups (δ 7.2–8.1 ppm for aromatic protons) .
  • HRMS : Validate molecular weight (theoretical m/z 463.18 for C₂₇H₂₆N₂O₄) with <3 ppm error .
  • FTIR : Identify hydroxy (broad peak ~3200 cm⁻¹) and carbonyl (sharp peak ~1700 cm⁻¹) functional groups .
  • Melting Point : Report as a range (e.g., 209–211°C) to assess crystallinity .

Q. How do the morpholinyl and phenylcarbonyl substituents influence the compound's reactivity?

  • Morpholinylpropyl : Enhances solubility in aqueous media via tertiary amine hydrogen bonding and participates in salt formation with acidic protons .
  • Phenylcarbonyl : Stabilizes the pyrrolidinone core through resonance and directs electrophilic substitution reactions to the para position of the phenyl ring .

Advanced Research Questions

Q. How can contradictory yield data in synthetic protocols be resolved?

Discrepancies often arise from:

  • Impurity in Starting Materials : Use HPLC-grade reagents and validate purity via TLC before reactions .
  • Oxygen Sensitivity : Conduct reactions under nitrogen/argon for intermediates prone to oxidation (e.g., hydroxy-pyrrolidinones) .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via in-situ IR or LC-MS to identify optimal termination points .

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with proteins (e.g., kinases) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on hydrogen bonds with catalytic residues (e.g., Asp86 in p38 MAP kinase) .
  • SAR Studies : Modify substituents (e.g., replacing phenyl with 4-Cl-phenyl) and correlate changes with IC₅₀ values using linear regression models .

Q. What strategies improve crystallinity for X-ray diffraction studies?

  • Solvent Screening : Test >10 solvent systems (e.g., DMSO/water, acetone/hexane) to obtain single crystals .
  • SHELX Refinement : Use SHELXL for high-resolution data (d-spacing <1 Å) with anisotropic displacement parameters for non-H atoms .
  • Twinned Crystals : Apply HKL-2 or CrysAlisPro to deconvolute overlapping reflections in cases of merohedral twinning .

Q. How can conflicting bioactivity data across cell lines be systematically analyzed?

  • Dose-Response Curves : Use GraphPad Prism to calculate Hill slopes and identify off-target effects at high concentrations (>10 µM) .
  • Proteomics Profiling : Perform kinome-wide screening (e.g., KINOMEscan) to map selectivity against 468 kinases .
  • Metabolic Stability Assays : Correlate IC₅₀ shifts in HepG2 vs. HEK293 cells with CYP450-mediated degradation using LC-MS/MS .

Methodological Considerations

  • Handling Air-Sensitive Intermediates : Store under nitrogen and use Schlenk lines for transfers .
  • Troubleshooting Low NMR Signal : Increase sample concentration to >20 mg/mL or employ cryoprobes for 13C detection .
  • Validating Purity : Combine HPLC (≥99% purity) with elemental analysis (C, H, N within ±0.4% of theoretical) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.